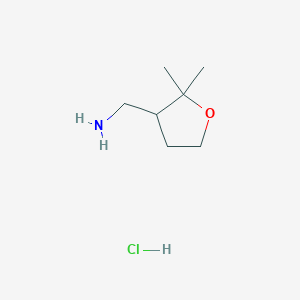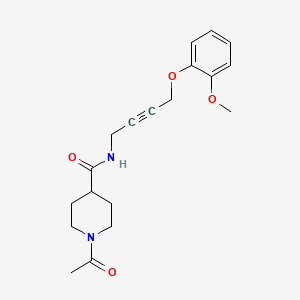
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1989659-36-0 . It has a molecular weight of 165.66 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2,2-dimethyltetrahydrofuran-3-yl)methanamine hydrochloride . The InChI code for the compound is 1S/C7H15NO.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride” appears as a powder . It is typically stored at room temperature . The compound’s melting point, boiling point, and density are not specified in the sources I found .
Scientific Research Applications
Synthesis and Characterization in Novel Compounds
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride has been utilized in the synthesis of various novel compounds. For example, its use in the synthesis of a novel 1,3-Dithiolane Compound has been reported, showcasing its potential in creating new chemical structures (Zhai Zhi-we, 2014).
Catalytic Activity and Functional Modeling
The chemical has been studied for its catalytic activity and as a functional model in various chemical reactions. One such study involves its role in the hydroxylation of alkanes, demonstrating its utility in understanding and mimicking biological processes (M. Sankaralingam & M. Palaniandavar, 2014).
Novel Electron-Transfer Mediated Reactions
This compound has also been involved in novel electron-transfer mediated reactions. Research has shown its potential in single electron-transfer mediated C–N bond cleavage, which is significant for the formation of complex molecules (J. Vadakkan et al., 2005).
Involvement in Surface-Catalyzed Reactions
Its involvement in surface-catalyzed reactions has been observed, indicating its role in facilitating chemical transformations, which can be relevant to various industrial and research applications (L. Mascavage et al., 2006).
Applications in Cellular Imaging and Photocytotoxicity
Research has also explored its use in cellular imaging and photocytotoxicity, showing its potential in medical and biochemical applications (Uttara Basu et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2,2-dimethyloxolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPSIJIBOBWFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)CN)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyloxolan-3-yl)methanamine hydrochloride | |
CAS RN |
1989659-36-0 |
Source


|
| Record name | (2,2-dimethyloxolan-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)
![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)

![Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate](/img/structure/B2370603.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2370605.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2370606.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)
![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)
